molecular formula C10H5BrN2 B1342362 2-Bromoquinoline-4-carbonitrile CAS No. 95104-24-8

2-Bromoquinoline-4-carbonitrile

Cat. No. B1342362
CAS RN: 95104-24-8
M. Wt: 233.06 g/mol
InChI Key: WBJXNFJBFBJGHO-UHFFFAOYSA-N
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Description

2-Bromoquinoline-4-carbonitrile is a heterocyclic compound with the molecular formula C10H5BrN2 . It has a molecular weight of 233.06 g/mol .


Synthesis Analysis

Quinoline, the parent compound of 2-Bromoquinoline-4-carbonitrile, can be synthesized using various methods. Classical methods include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . More recent techniques involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 2-Bromoquinoline-4-carbonitrile consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The compound also contains a bromine atom and a nitrile group .


Chemical Reactions Analysis

Quinoline derivatives, including 2-Bromoquinoline-4-carbonitrile, can undergo various chemical reactions. For instance, they can be functionalized at different positions to yield derivatives with varying pharmacological activities .

Scientific Research Applications

Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .

The primary focus of the research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety which are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance amongst others .

For example, when IC 50 values of 66 and 68 which are 4-substituted derivatives were compared to 65 and 67 the 3-substituted derivatives the results demonstrated that the 4-position is more effective . Furthermore, the 4-Bromo derivative 51 outperformed the 2-Bromo derivative 64 in terms of activity . This revealed that the activity is influenced by the position of the bromo group .

Safety And Hazards

When handling 2-Bromoquinoline-4-carbonitrile, it is advised to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Quinoline derivatives, including 2-Bromoquinoline-4-carbonitrile, have potential applications in various fields, including medicinal chemistry . They can serve as leads in drug discovery and play a major role in the synthesis of advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-bromoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJXNFJBFBJGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40606989
Record name 2-Bromoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoquinoline-4-carbonitrile

CAS RN

95104-24-8
Record name 2-Bromoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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